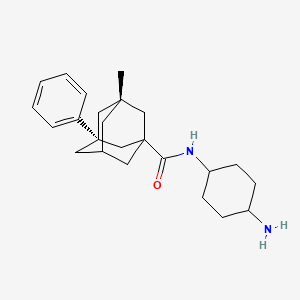![molecular formula C11H12ClN3O3 B15140286 4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15140286.png)
4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine is a synthetic nucleoside analog This compound is structurally related to naturally occurring nucleosides but has been modified to include a chlorine atom at the 4-position and a deoxy sugar moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves the glycosylation of a protected pyrrolo[2,3-d]pyrimidine base with a suitable sugar donor. One common method includes the use of 2-deoxy-3,5-di-O-(4-toluoyl)-|A-D-erythro-pentofuranosyl chloride as the glycosyl donor . The reaction is carried out under anhydrous conditions, often in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process typically involves chromatography techniques to isolate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sugar moiety.
Glycosylation: The compound can participate in further glycosylation reactions to form more complex nucleoside analogs.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while oxidation might produce a hydroxylated product.
科学研究应用
4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral and anticancer agent. Its structural similarity to natural nucleosides allows it to interfere with viral replication and cancer cell proliferation.
Biochemistry: Used in the study of nucleic acid interactions and enzyme mechanisms.
Pharmacology: Investigated for its pharmacokinetics and pharmacodynamics properties in preclinical models.
Synthetic Biology: Utilized in the design of synthetic nucleic acids for gene editing and molecular diagnostics.
作用机制
The mechanism of action of 4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine involves its incorporation into DNA or RNA, leading to chain termination or the introduction of mutations. This disrupts the normal function of nucleic acids, thereby inhibiting viral replication or inducing apoptosis in cancer cells. The compound targets polymerases and other enzymes involved in nucleic acid synthesis.
相似化合物的比较
Similar Compounds
7-Deaza-2’-deoxyadenosine: Lacks the nitrogen at the 7-position, replaced by a carbon atom.
2-Chloro-2’-deoxyadenosine (Cladribine): Similar structure but with a chlorine atom at the 2-position.
7-Deaza-2’-deoxyguanosine: Another deaza analog with modifications at the 7-position.
Uniqueness
4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine substitution at the 4-position and the deoxy sugar moiety contribute to its stability and efficacy as a therapeutic agent.
属性
分子式 |
C11H12ClN3O3 |
|---|---|
分子量 |
269.68 g/mol |
IUPAC 名称 |
(2R,5R)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H12ClN3O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2/t7?,8-,9-/m1/s1 |
InChI 键 |
FHODFBMHXPTGHP-CFCGPWAMSA-N |
手性 SMILES |
C1[C@@H](O[C@@H](C1O)CO)N2C=CC3=C2N=CN=C3Cl |
规范 SMILES |
C1C(C(OC1N2C=CC3=C2N=CN=C3Cl)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


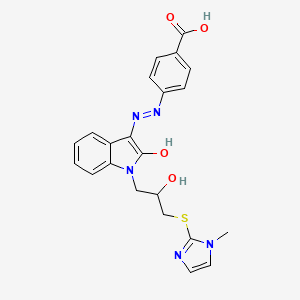

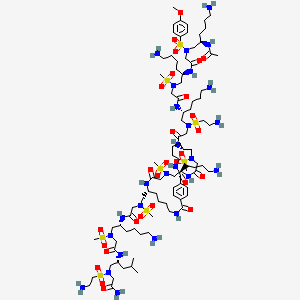
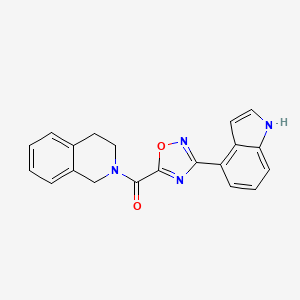

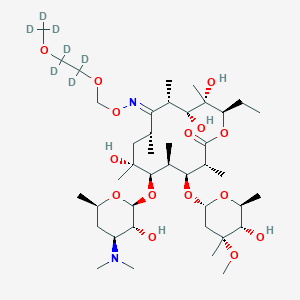
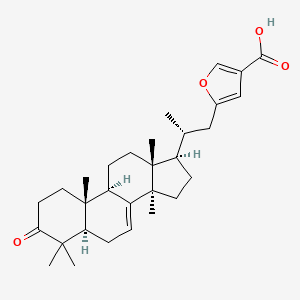
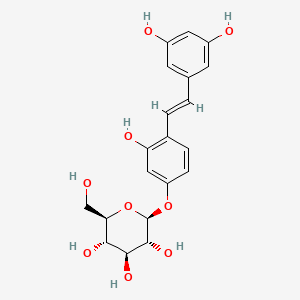

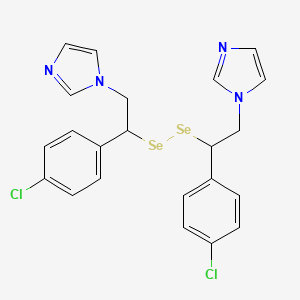

![N'-[9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1H-purin-6-yl]-N,N-dimethylmethanimidamide](/img/structure/B15140263.png)
![N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B15140269.png)
